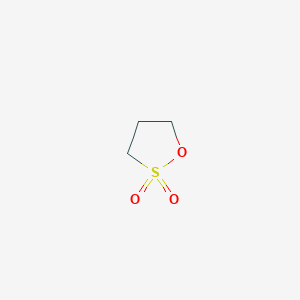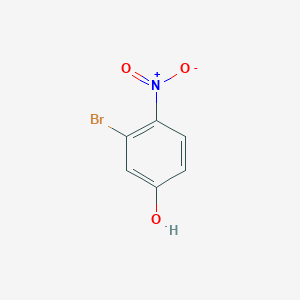
3-Bromo-4-nitrophenol
Vue d'ensemble
Description
Synthesis Analysis
A novel method for the synthesis of 2-bromo-4-nitrophenol involves starting with 2-methoxy-5-nitroaniline, followed by diazotization and the Sandmeyer reaction to yield 2-bromo-4-nitroanisole. This is then treated with sodium hydroxide for nucleophilic substitution, and the product is acidified to obtain 2-bromo-4-nitrophenol with a yield of 55.8%. This process highlights a straightforward and efficient route suitable for commercial production (Li Zi-ying, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. Investigations include molecular geometry, vibrational frequencies, and electronic properties, providing insights into the structural characteristics of bromo-nitrophenol derivatives (İ. Bozkurt et al., 2019).
Chemical Reactions and Properties
3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide, resulting in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating an aromatic nucleophilic substitution with rearrangement. This highlights the reactivity of bromo-nitrophenol compounds under specific conditions, useful for synthesizing complex aromatic compounds (F. Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular structure and substitutions. For instance, the crystal structure of derivatives like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene reveals the influence of substituents on the physical state and stability of these compounds (C. Ibiş et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are vital for understanding the potential of 3-bromo-4-nitrophenol in synthesis. Aromatic nucleophilic substitution reactions, as seen in the synthesis and reaction studies, underscore the compound's versatility in organic synthesis (D. Spinelli et al., 1972).
Applications De Recherche Scientifique
- Catalytic Reduction of 4-Nitrophenol
- Field : Environmental Science .
- Application : 3-Bromo-4-nitrophenol is used in the catalytic reduction of 4-Nitrophenol, a harmful environmental pollutant .
- Method : The rate constants of the reduction process were calculated by measuring the change in absorbance at 400 nm of 4-NP as a function of time . Another study suggested an electrochemical methodology for the reduction of the pollutant .
- Results : The studies did not provide specific quantitative data or statistical analyses in the snippets available .
- Pharmacokinetics and Medicinal Chemistry
- Field : Pharmacology and Medicinal Chemistry .
- Application : 3-Bromo-4-nitrophenol may be used in the study of drug-like properties, lipophilicity, and water solubility, which are important parameters in medicinal chemistry .
- Method : The specific methods of application or experimental procedures were not provided in the available snippets .
- Results : The studies did not provide specific quantitative data or statistical analyses in the snippets available .
- Chemical Properties Study
- Field : Chemistry .
- Application : 3-Bromo-4-nitrophenol may be used in the study of its chemical properties such as structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .
- Method : The specific methods of application or experimental procedures were not provided in the available snippets .
- Results : The studies did not provide specific quantitative data or statistical analyses in the snippets available .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYVPWPBRABKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203167 | |
| Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitrophenol | |
CAS RN |
5470-65-5 | |
| Record name | 3-Bromo-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMO-4-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X638NTR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

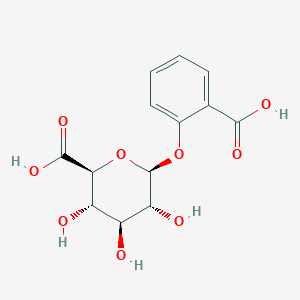
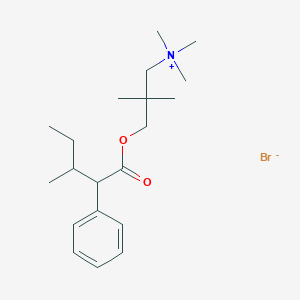






![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

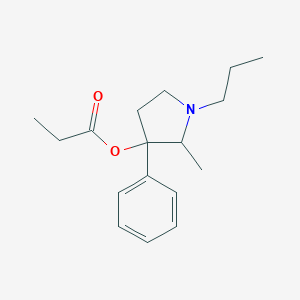
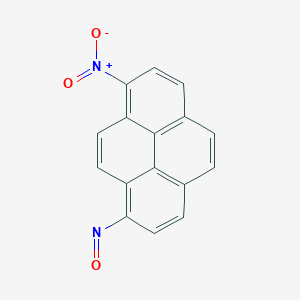
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
